molecular formula C7H7BrFN B7815889 2-Bromo-4-fluoro-N-methylaniline

2-Bromo-4-fluoro-N-methylaniline

Cat. No.: B7815889
M. Wt: 204.04 g/mol
InChI Key: NRMQPVYJNLONGN-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methylaniline is an organic compound with the molecular formula C₇H₇BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluoro-N-methylaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-bromo-4-fluoronitrobenzene followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents such as iron powder or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and halogenation reactions. The process starts with the nitration of fluorobenzene to produce 4-fluoronitrobenzene, followed by bromination to introduce the bromine atom at the 2-position. The nitro group is then reduced to an amine, and the final step involves methylation of the amine group .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Bromo-4-fluoro-N-methylaniline is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and overall chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Similar structure but lacks the fluorine atom.

    2-Bromoaniline: Lacks both the fluorine and methyl groups.

    4-Fluoroaniline: Lacks the bromine and methyl groups.

Uniqueness

2-Bromo-4-fluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The methyl group on the nitrogen atom further differentiates it from other similar compounds, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQPVYJNLONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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